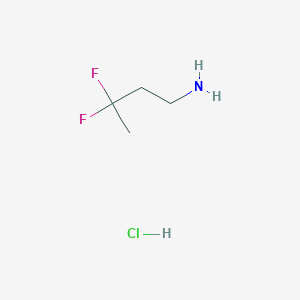
3,3-Difluorobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,3-Difluorobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1780623-33-7 . It has a molecular weight of 145.58 and its IUPAC name is 3,3-difluorobutan-1-amine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3,3-Difluorobutan-1-amine hydrochloride” is 1S/C4H9F2N.ClH/c1-4(5,6)2-3-7;/h2-3,7H2,1H3;1H . This indicates that the compound consists of a butane structure with two fluorine atoms attached to the third carbon atom, and an amine group attached to the first carbon atom .Chemical Reactions Analysis
While specific chemical reactions involving “3,3-Difluorobutan-1-amine hydrochloride” are not available, amines in general can undergo a variety of reactions. They can act as weak organic bases, reacting with acids to form salts . They can also undergo alkylation and acylation reactions .Physical And Chemical Properties Analysis
“3,3-Difluorobutan-1-amine hydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Asymmetric Synthesis of α-Branched Amines
3,3-Difluorobutan-1-amine hydrochloride plays a role in the asymmetric intermolecular addition of non-acidic C–H bonds to imines. This process is crucial for achieving high enantiomeric purity in amine hydrochlorides, which are valuable in synthesizing pharmaceuticals and agrochemicals. The use of N-perfluorobutanesulfinyl imine substituent is key to enhancing reactivity and achieving outstanding diastereoselectivity in these syntheses (Wangweerawong, Bergman, & Ellman, 2014).
Photocatalytic Hydrodefluorination
The photocatalytic hydrodefluorination method represents a significant advancement in accessing partially fluorinated aromatics. This process, which employs a safe and inexpensive amine as the reductant, allows for the facile production of a variety of partially fluorinated arenes. These compounds are essential for the development of materials in pharmaceuticals, agrochemicals, and materials science (Senaweera, Singh, & Weaver, 2014).
Environmental Applications and Adsorption Behavior
Amines, including those derived from 3,3-Difluorobutan-1-amine hydrochloride, have been studied for their adsorption behavior, particularly in the context of removing perfluorinated compounds from water. The adsorption mechanisms are critical for understanding how these substances interact with different adsorbents, providing insights into their environmental behaviors and aiding in the development of effective filtration materials. This research is vital for addressing pollution and ensuring the safety of drinking water sources (Du et al., 2014).
Amide Formation from Carboxylic Acids and Amines
The direct synthesis of amides from carboxylic acids and amines, facilitated by compounds like 3,3-Difluorobutan-1-amine hydrochloride, represents a pivotal method in organic synthesis. This approach is highly efficient and versatile, providing a pathway to a wide range of amide products without the need for aqueous workup or chromatography, which is particularly beneficial for the pharmaceutical industry (Lanigan, Starkov, & Sheppard, 2013).
Propriétés
IUPAC Name |
3,3-difluorobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c1-4(5,6)2-3-7;/h2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBMPIMOUQBSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluorobutan-1-amine hydrochloride | |
CAS RN |
1780623-33-7 |
Source


|
| Record name | 3,3-difluorobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2692291.png)



![ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2692296.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B2692298.png)
![3-{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2692299.png)
![N-(3-acetamidophenyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2692301.png)


![N-[(4,6-Dimethoxypyrimidin-2-yl)methyl]prop-2-enamide](/img/structure/B2692307.png)